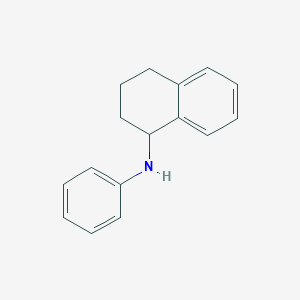

Phenylaminotetralin

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16-17H,6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMJJPPYEFOAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Aminotetralin Derivatives in Drug Discovery

The journey of aminotetralin derivatives in drug discovery began with the exploration of the 2-aminotetralin (2-AT) structure, a rigid analog of phenylisobutylamine. wikipedia.org Early research in the mid-1970s focused on their potential as dopamine (B1211576) receptor agonists. acs.org These initial studies laid the groundwork for understanding the structure-activity relationships (SAR) within this class of compounds.

A significant breakthrough came with the development of aminotetralin derivatives as selective serotonin (B10506) reuptake inhibitors (SSRIs). The synthesis of tametraline (B1329939) and its subsequent chlorinated derivatives led to the discovery of sertraline. wikipedia.org The addition of chlorine atoms to the tametraline structure at the C-3 and C-4 positions substantially enhanced its 5-HT uptake blocking activity, although initially in a nonselective manner. wikipedia.org Further investigation of the diastereomers revealed that the (+)-cis-(1S,4S)-isomer, later named sertraline, exhibited potent and selective 5-HT uptake inhibition. wikipedia.org

The versatility of the aminotetralin scaffold has been further demonstrated by its application in other therapeutic areas. For instance, certain derivatives have been investigated for the treatment of glaucoma due to their ability to stimulate α-adrenoceptors and act as dopamine analogues. google.com Additionally, novel 2-aminotetralin derivatives have been synthesized and evaluated as antifungal agents, showing potency against various human fungal pathogens. acs.orgnih.gov These examples highlight the broad therapeutic potential of the aminotetralin core structure and set the stage for the development of more complex derivatives like the phenylaminotetralins.

Evolution of Phenylaminotetralin As a Distinct Chemical Scaffold

The phenylaminotetralin (PAT) scaffold emerged as a distinct and highly promising chemotype through systematic structural modifications of the parent aminotetralin structure. This evolution was driven by the quest for compounds with improved potency, selectivity, and specific functional activities at various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) receptors.

A key modification was the introduction of a phenyl group at the C4 or C5 position of the tetralin ring. This addition proved to be a critical determinant of receptor affinity and functional profile. For example, the development of 5-substituted-2-aminotetralins (5-SATs) has been a major focus. nih.govacs.org Researchers have explored how different substituents on both the C2 amine and the C5 phenyl ring influence interactions with the binding pockets of serotonin 5-HT1 receptor subtypes. nih.govacs.org

Structure-activity relationship (SAR) studies have been instrumental in refining the PAT scaffold. For instance, it was found that substituting the C2 position with an N,N-dipropylamine moiety generally led to higher affinity across 5-HT1 receptor subtypes compared to a dimethylamine (B145610) group. acs.org Furthermore, the nature of the substituent on the C5 phenyl ring could fine-tune selectivity. A larger 2'-chloro substituent on the phenyl ring of a C2-N,N-dipropylamine 5-SAT (DCPT) conferred selectivity for the 5-HT1B receptor over the 5-HT1A receptor. acs.org In contrast, a smaller 2'-fluoro substituent (DFPT) resulted in more balanced activity at both receptors. acs.org

Molecular modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have provided deeper insights into the structural requirements for ligand binding and have guided the synthesis of new PAT analogs with desired pharmacological profiles. researchgate.net These computational approaches have helped to rationalize the observed SAR and predict the activity of novel compounds, thereby accelerating the evolution of the this compound scaffold.

Overview of Key Research Avenues for Phenylaminotetralin Compounds

Methodologies for this compound Core Synthesis

The construction of the fundamental this compound framework can be achieved through several synthetic strategies. One notable method involves a cascade reaction sequence starting from 3-halostyrenes or vinylcycloalkanes. This sequence includes a Friedel-Crafts cycli-acylalkylation, enolization, and O-acylation to yield 4-substituted tetralen-2-ol phenylacetates. The subsequent base alcoholysis of these intermediates reveals the corresponding 4-phenyltetral-2-one, which can be used in situ for further transformations to afford trans-4-phenyl-β-aminotetralins. nih.gov An alternative approach utilizes a cascade Prins/Friedel-Crafts cyclization. In this method, 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals are treated with a Lewis acid like BF₃·Et₂O. This induces an intramolecular Prins reaction to form intermediary benzyl (B1604629) carbenium ions, which are then trapped by electron-rich aromatic compounds through a Friedel-Crafts alkylation, yielding 4-aryltetralin-2-ols. beilstein-journals.org

Another efficient procedure for the synthesis of the this compound core, specifically leading to the cis-diastereomer, involves the conversion of 4-phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction. For instance, the condensation of 4-phenyl-2-tetralone with propionamide (B166681) and subsequent diastereoselective reduction of the resulting cyclic enamide, N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide, using palladium on carbon, provides (±)-cis-4-phenyl-2-propionamidotetralin (cis-4-P-PDOT) in good yield. researchgate.net

Given the profound impact of stereochemistry on biological activity, the development of stereoselective syntheses for this compound enantiomers is of paramount importance. A highly effective strategy for obtaining all four stereoisomers of 4-phenyl-2-propionamidotetralin (4-P-PDOT) in enantiomerically pure form (ee > 99.9%) has been developed. researchgate.netresearchgate.net This approach is centered on the optical resolution of the key precursor, (±)-4-phenyl-2-tetralone, using the chiral resolving agent (S)-mandelamide. This resolution proceeds through the formation of four dihydronaphthalene-spiro-oxazolidin-4-one diastereomers, which can be separated. Subsequent acidic cleavage of each individual spiro diastereomer provides the enantiopure (R)- or (S)-4-phenyl-2-tetralone. These enantiopure ketones are then converted into the respective single enantiomers of 4-P-PDOT through stereoselective reactions. researchgate.netresearchgate.net

Asymmetric transfer hydrogenation represents another key stereoselective method. The asymmetric transfer hydrogenation of 4-phenyltetral-2-one can be employed to produce enantioenriched products. nih.gov Furthermore, the homogeneous asymmetric hydrogenation of the racemic endocyclic enamide N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide has been investigated using various chiral rhodium and ruthenium phosphine (B1218219) ligands to access enantiomerically enriched cis-4-P-PDOT. researchgate.net A stereoselective synthesis was also utilized to obtain (R)-2-aminotetralin derivatives, for example, by starting with (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl. researchgate.net

Modifications to the tetrahydronaphthyl portion of the this compound scaffold, particularly at positions other than the amine and phenyl-bearing carbons, are crucial for fine-tuning pharmacological properties. Research has shown that substitutions at the C5-position of the 2-aminotetralin core can significantly influence receptor affinity and selectivity. researchgate.net For instance, the synthesis of 5-substituted-2-aminotetralin analogs has been pursued to explore structure-activity relationships at serotonin receptors. researchgate.net

A general synthetic route to achieve such modifications involves a multi-step sequence starting from readily available materials. For example, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (B1609782) can be synthesized from 2-naphthoic acid in six steps. researchgate.net This intermediate then serves as a platform for introducing various substituents at the 5-position. A stereoselective synthesis to obtain specific enantiomers of these modified cores has also been described. For example, (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl can be O-demethylated, followed by reductive amination and triflate formation. The resulting triflate can then undergo Suzuki-Miyaura coupling to introduce an aryl group at the 5-position. researchgate.net

Synthesis of Novel this compound Analogues

The development of novel this compound analogues through derivatization at various positions of the core structure is a key strategy for optimizing therapeutic potential and exploring new pharmacological profiles.

The nature of the substituent on the C(2) amine is a critical determinant of biological activity. For instance, in the context of serotonin 5-HT2 receptor ligands, N,N-dimethyl substitution at the 2-position, along with a trans-stereochemistry, has been identified as optimal for binding. nih.gov However, exploration of other amine substituents has led to analogues with altered selectivity profiles. A notable example is the introduction of a sterically constrained and relatively large pyrrolidine (B122466) moiety at the C(2) position of 5-substituted-2-aminotetralins. This modification has been shown to confer significantly higher affinity for the 5-HT1A receptor over the 5-HT1B and 5-HT1D subtypes. nih.gov

The synthesis of these C(2)-modified analogues can be achieved through stereoselective routes. For example, (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl can be cyclized with bis(2-chloroethyl)amine (B1207034) HCl to introduce a piperidine-like moiety. nih.gov

Modification of the C(4) pendant phenyl ring is another fruitful avenue for generating novel this compound analogues with unique pharmacological properties. Syntheses have been developed to introduce a variety of substituents at the meta- and para-positions of this phenyl group. nih.gov A versatile method for achieving this involves the use of a bromophenyltetralen-2-ol phenylacetate (B1230308) intermediate, which can undergo Suzuki coupling reactions to introduce diverse aryl and heteroaryl groups. nih.govresearchgate.net

Interestingly, substitutions at the 4'-position of the C(4) phenyl ring can lead to a reversal of the typical stereoselectivity observed at serotonin 5-HT2 and histamine H1 receptors. While most C(4)-phenylaminotetralin analogues exhibit higher affinity for the (-)-trans enantiomer, 4-(4'-substituted)-phenylaminotetralin analogues, such as those with F, Cl, Br, or CF₃ at the 4'-position, show a preference for the (+)-trans enantiomer. The absolute (2S, 4R) configuration of the (-)-trans-4-(4'-Cl)-phenylaminotetralin has been confirmed by X-ray crystallography, highlighting the subtle structural changes that can dramatically impact stereoselective recognition by receptors. nih.gov

In addition to the C(2) and C(4) positions, substitutions on the benzofused ring of the tetralin system (C(5), C(6), C(7), and C(8)) offer further opportunities for structural diversification and modulation of biological activity. The synthesis of 2-aminotetralins substituted at the C(5)- or C(8)-position has been shown to yield compounds with high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net

A synthetic strategy to access 5-substituted analogues involves the O-demethylation of a 5-methoxy-2-aminotetralin precursor, followed by the formation of a triflate. This triflate intermediate is then amenable to Suzuki-Miyaura coupling with various boronic acids to introduce a range of phenyl or other aryl substituents at the C(5) position. researchgate.netnih.gov For example, this method has been used to synthesize (+)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((+)-5-FPT). acs.org Research has also been conducted on 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, indicating that substitutions at both the C(5) and C(6) positions are synthetically accessible and can significantly impact receptor affinity. researchgate.net

Development of this compound Radioligands

The unique affinity of this compound (PAT) derivatives for specific neuroreceptors, particularly the serotonin transporter (SERT), has spurred the development of radiolabeled analogs for in vivo imaging studies using Positron Emission Tomography (PET). wikipedia.orgnih.gov PET is a powerful molecular imaging technique that utilizes molecules labeled with positron-emitting radioisotopes to visualize and quantify biochemical processes in the living brain. mdpi.comopenmedscience.com The development of PAT-based radioligands has primarily focused on labeling with carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), isotopes favored for their suitable half-lives and decay characteristics for PET imaging. osti.govnih.gov

The short half-life of carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid synthesis and on-site cyclotron production, but allows for multiple scans in the same subject on the same day. mdpi.comopenmedscience.com Fluorine-18, with its longer half-life (t½ ≈ 109.8 minutes), offers advantages for more complex radiosyntheses and allows for the transportation of the radiotracer to facilities without a cyclotron. osti.govnih.gov

Carbon-11 Labeled Radioligands

A prominent example of a carbon-11 labeled this compound derivative is [¹¹C]-(+)-McN 5652. This compound was one of the first successful PET radiotracers developed for imaging the serotonin transporter. nih.govresearchgate.net The synthesis of [¹¹C]-(+)-McN 5652 typically involves the ¹¹C-methylation of a suitable precursor. mdpi.com The most common method for introducing the ¹¹C-label is through the reaction of a desmethyl precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com These methylating agents are produced from [¹¹C]carbon dioxide or [¹¹C]methane generated in a cyclotron. mdpi.com

[¹¹C]-(+)-McN 5652 has been extensively used in human and animal studies to investigate the role of SERT in various neuropsychiatric conditions. nih.govresearchgate.net Research has shown that it displays a high affinity for SERT and a distribution pattern in the brain consistent with the known locations of these transporters, with the highest concentrations in the midbrain, thalamus, and striatum. nih.gov However, one of the limitations noted for [¹¹C]-(+)-McN 5652 is its relatively high nonspecific binding in the brain. nih.gov This has led to the development of alternative radioligands with improved imaging characteristics. nih.gov

Table 1: Research Findings for [¹¹C]-(+)-McN 5652

| Parameter | Finding | Citation |

|---|---|---|

| Target | Serotonin Transporter (SERT) | wikipedia.orgnih.gov |

| Binding Affinity (Ki for SERT) | 0.39 nM for the (+)-enantiomer | wikipedia.org |

| Imaging Modality | Positron Emission Tomography (PET) | wikipedia.org |

| Brain Distribution | Highest levels in midbrain, thalamus, and striatum | nih.gov |

| Limitation | High nonspecific binding | nih.gov |

Fluorine-18 Labeled Radioligands

The pursuit of SERT radioligands with improved properties has led to the development of fluorine-18 labeled this compound derivatives. snmjournals.org The longer half-life of ¹⁸F is a significant advantage for clinical applications. osti.gov One such radioligand is N,N-dimethyl-2-(2-amino-4-[¹⁸F]fluorophenylthio)benzylamine ([¹⁸F]4-F-ADAM). snmjournals.orgsnmjournals.org

The synthesis of [¹⁸F]4-F-ADAM involves a multi-step process. Typically, it starts with a precursor molecule, N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine. snmjournals.org This precursor undergoes nucleophilic substitution with potassium [¹⁸F]fluoride/Kryptofix 222. snmjournals.org This is followed by a reduction step to convert the nitro group to an amine, yielding the final radiolabeled product. snmjournals.orgsnmjournals.org

Studies have shown that [¹⁸F]4-F-ADAM has a very high affinity and selectivity for SERT. snmjournals.org In preclinical evaluations, it demonstrated high uptake in brain regions rich in SERT, such as the hypothalamus, and showed favorable specific-to-nonspecific binding ratios. snmjournals.orgsnmjournals.org However, some in vivo defluorination has been observed, which can be a limitation for quantitative imaging. snmjournals.org

Another ¹⁸F-labeled diaryl sulfide (B99878) derivative developed for SERT imaging is [¹⁸F]AFM. snmjournals.org Similar to [¹⁸F]4-F-ADAM, its development was aimed at overcoming some of the limitations of ¹¹C-labeled tracers. snmjournals.org

Table 2: Synthesis and Properties of [¹⁸F]4-F-ADAM

| Parameter | Description | Citation |

|---|---|---|

| Precursor | N,N-dimethyl-2-(2,4-dinitrophenyl- thio)benzylamine | snmjournals.org |

| Radiolabeling Reaction | Nucleophilic substitution with K-[¹⁸F]/Kryptofix 2.2.2 | snmjournals.org |

| Radiochemical Yield | ~5-10% (not optimized) | snmjournals.orgsnmjournals.org |

| Binding Affinity (Ki for SERT) | 0.081 nM | snmjournals.orgsnmjournals.org |

| In vivo Characteristic | High initial brain uptake, potential for in vivo defluorination | snmjournals.org |

The development of these and other novel radioligands continues to be an active area of research, aiming to provide more sensitive and specific tools for studying the molecular mechanisms of the brain in health and disease. grantome.comacs.org

Serotonin Receptor Interactions

Phenylaminotetralins interact with a range of serotonin receptors, often with high affinity and functional selectivity. This section explores these interactions at the 5-HT1 and 5-HT2 receptor families.

5-HT1 Receptor Subtype Activities

The 5-HT1 receptor subfamily, which includes 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F subtypes, are G-protein coupled receptors that are predominantly inhibitory. nih.gov They are key targets in the development of therapies for a variety of neuropsychiatric and other disorders. nih.gov this compound derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), have been a focus of research for their potential to selectively target these receptor subtypes. acs.orgacs.org

Research has demonstrated that certain this compound derivatives exhibit high affinity and potent agonist activity at the 5-HT1A receptor. For instance, the compound (+)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((+)-5-FPT) is a dual partial agonist at both 5-HT7 and 5-HT1A receptors, with a reported Ki of 22 nM and an EC50 of 40 nM at the 5-HT1A receptor. researchgate.net Another derivative, FPT, is a potent, high-efficacy partial agonist at 5-HT1A receptors. researchgate.net

Studies on 5-substituted-2-aminotetralins (5-SATs) have shown that these compounds can have high affinity (Ki ≤ 25 nM) for the 5-HT1A receptor. acs.orgresearchgate.net The stereochemistry of these molecules plays a significant role, with the (2S) enantiomers generally showing a higher preference for the receptor compared to the (2R) enantiomers. acs.orgresearchgate.net The functional activity of these compounds as agonists varies depending on the specific substitutions on the chemical structure. acs.org For example, the nonselective 5-HT1A/1B/1D receptor full agonist 5-CT is often used as a reference compound to determine the maximum efficacy (EMAX) in functional assays. researchgate.net

Table 1: Affinity (Ki) and Functional Activity of this compound Derivatives at 5-HT1A Receptors

| Compound | Ki (nM) | EC50 (nM) | Emax (%) | Activity |

|---|---|---|---|---|

| (+)-5-FPT | 22 researchgate.net | 40 researchgate.net | Not Reported | Partial Agonist researchgate.net |

| 5-PAT | 11 acs.org | 130 acs.org | >90 acs.org | Full Agonist acs.org |

| PFPT | 2.1 acs.org | 3.3 acs.org | Not Reported | Agonist acs.org |

This compound derivatives have also been characterized at the 5-HT1B receptor, which is implicated in various physiological processes and is a target for certain medications. grantome.com Similar to their activity at 5-HT1A receptors, 5-SATs can exhibit high affinity for 5-HT1B receptors. acs.orgresearchgate.net The (2S) enantiomers of these compounds generally show a stereoselective preference for the 5-HT1B receptor. acs.orgresearchgate.net

The functional outcomes of these interactions can be quite specific. For example, the 5-phenyl substituted analogue 5-PAT acts as a weak partial agonist at the 5-HT1B receptor with an EMAX of approximately 30%, while being a full agonist at 5-HT1A and 5-HT1D receptors. acs.org This highlights the potential for developing functionally selective ligands within the this compound class. acs.org

Table 2: Affinity (Ki) and Functional Activity of this compound Derivatives at 5-HT1B Receptors

| Compound | Ki (nM) | EC50 (nM) | Emax (%) | Activity |

|---|---|---|---|---|

| FPT | <5 researchgate.net | Not Reported | Not Reported | Agonist researchgate.net |

| 5-PAT | 12 acs.org | 110 acs.org | ~30 acs.org | Weak Partial Agonist acs.org |

The 5-HT1D receptor shares a high degree of sequence homology with the 5-HT1B receptor, which often leads to ligands with high affinity for both subtypes. This compound derivatives, specifically 5-SATs, have demonstrated high affinity for the 5-HT1D receptor, with Ki values often in the low nanomolar range. acs.orgresearchgate.net The stereoselectivity observed at other 5-HT1 subtypes is also present at the 5-HT1D receptor, with a preference for the (2S) configuration. acs.orgresearchgate.net

Functionally, these compounds typically act as agonists at the 5-HT1D receptor. researchgate.net For instance, 5-PAT is over 10-fold more potent at the 5-HT1D receptor compared to the 5-HT1A and 5-HT1B receptors and functions as a full agonist at this subtype. acs.org This subtype selectivity in potency is a key area of interest in the development of targeted therapeutics.

Table 3: Affinity (Ki) and Functional Activity of this compound Derivatives at 5-HT1D Receptors

| Compound | Ki (nM) | EC50 (nM) | Emax (%) | Activity |

|---|---|---|---|---|

| FPT | <5 researchgate.net | Not Reported | Not Reported | Agonist researchgate.net |

| 5-PAT | 1.0 acs.org | 12 acs.org | >90 acs.org | Full Agonist acs.org |

In contrast to their high affinity at other 5-HT1 receptor subtypes, 5-substituted-2-aminotetralins generally exhibit negligible affinity for the 5-HT1F receptor, with Ki values typically greater than 1 µM. acs.orgresearchgate.net This lack of significant binding indicates a high degree of selectivity of the this compound scaffold for the 5-HT1A/B/D subtypes over the 5-HT1F subtype. This is noteworthy as the 5-HT1F receptor is the target for a class of drugs known as "ditans," such as Lasmiditan, used in the treatment of migraine. researchgate.net The selectivity of phenylaminotetralins away from the 5-HT1F receptor is a key characteristic of their pharmacological profile.

Table 4: Affinity (Ki) of this compound Derivatives at 5-HT1F Receptors

| Compound | Ki (nM) |

|---|---|

| 5-SATs (general) | >1000 acs.orgresearchgate.net |

| FPT | >10000 researchgate.net |

5-HT2 Receptor Subtype Activities

The 5-HT2 receptor family consists of the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are Gq/G11-coupled receptors. These receptors are involved in a wide array of central and peripheral functions, and their modulation is a key mechanism for many therapeutic agents. This compound derivatives have been shown to interact with 5-HT2 receptors, often with a complex functional profile that can include agonism, antagonism, or inverse agonism depending on the specific compound and receptor subtype.

Certain phenylaminotetralins, such as (-)-trans-PAT, demonstrate a unique functional selectivity, acting as an agonist at 5-HT2C receptors while simultaneously exhibiting inverse agonist activity at 5-HT2A and 5-HT2B receptors. This profile is of particular interest for the development of antipsychotic medications. nih.gov Another derivative, (+)-trans-4-(4′-chlorophenyl)-N,N-dimethyl-2-aminotetralin ((+)-p-Cl-PAT), is a potent 5-HT2C partial agonist and a 5-HT2A competitive antagonist, with no activity at the 5-HT2B receptor. nih.gov

Table 5: Affinity (Ki) and Functional Activity of this compound Derivatives at 5-HT2 Receptors

| Compound | Receptor | Ki (nM) | Functional Activity |

|---|---|---|---|

| (-)-trans-PAT | 5-HT2A | Not Reported | Inverse Agonist/Competitive Antagonist |

| 5-HT2B | Not Reported | Inverse Agonist | |

| 5-HT2C | Not Reported | Agonist | |

| (+)-p-Cl-PAT | 5-HT2A | Not Reported | Competitive Antagonist nih.gov |

| 5-HT2B | Not Reported | No Activation nih.gov | |

| 5-HT2C | Not Reported | Partial Agonist nih.gov |

5-HT₇ Receptor Subtype Activities

The 5-HT₇ receptor is involved in a variety of central nervous system processes, including learning, memory, and circadian rhythms, making it a target for various neurological and psychiatric disorders. frontiersin.org this compound derivatives have been investigated for their activity at this receptor subtype, with some analogs showing significant affinity and functional effects.

One notable example is (+)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((+)-5-FPT), which has been identified as a dual partial agonist at both 5-HT₇ and 5-HT₁ₐ receptors. nih.govacs.org This compound exhibits a high affinity for the 5-HT₇ receptor with a Kᵢ value of 5.8 nM and acts as a partial agonist with an EC₅₀ of 34 nM. nih.govacs.org

The development of this compound-based ligands targeting the 5-HT₇ receptor has been guided by computational ligand docking studies and validated by experimental affinity measurements. researchgate.net A number of PAT ligands have demonstrated high affinity (Kᵢ ≤ 7 nM) at agonist-labeled human 5-HT₇ receptors. researchgate.net This suggests that the this compound scaffold is amenable to modifications that can produce potent and selective 5-HT₇ receptor ligands.

Table 3: In Vitro Pharmacology of (+)-5-FPT at the 5-HT₇ Receptor

| Parameter | Value |

|---|---|

| Kᵢ (nM) | 5.8 nih.govacs.org |

| EC₅₀ (nM) | 34 nih.govacs.org |

| Functional Activity | Partial Agonist nih.govacs.org |

Functional Selectivity Profiles of Phenylaminotetralins (e.g., 5-HT₂ₒ Agonism with 5-HT₂ₐ/₂ₑ Inverse Agonism)

A hallmark of the this compound class of compounds is their remarkable functional selectivity, particularly within the 5-HT₂ receptor family. grantome.com Many PAT analogs uniquely exhibit agonist activity at the 5-HT₂ₒ receptor while concurrently acting as inverse agonists or antagonists at the 5-HT₂ₐ and 5-HT₂ₑ receptors. grantome.comresearchgate.net This profile is highly sought after in drug development, as it offers the potential for therapeutic efficacy through 5-HT₂ₒ agonism (e.g., for obesity or substance abuse) while mitigating the risks of psychotomimetic effects from 5-HT₂ₐ activation and cardiovascular issues from 5-HT₂ₑ activation. grantome.com

The compound (-)-trans-PAT is a prime example of this functional selectivity. northeastern.edu Its ability to specifically activate 5-HT₂ₒ receptors while blocking or inversely activating 5-HT₂ₐ and 5-HT₂ₑ receptors represents a significant advance over non-selective 5-HT₂ agonists. grantome.comresearchgate.net This single-molecule approach with a dual-function profile is considered advantageous over multi-compound or bivalent ligand strategies, which can present pharmacokinetic and pharmacodynamic challenges. grantome.com

Research has focused on optimizing the PAT molecular scaffold to enhance this desirable functional selectivity. grantome.com By making modifications to the amine, the pendant phenyl group, and the tetrahydronaphthyl core, researchers aim to fine-tune the affinity and functional activity at each 5-HT₂ receptor subtype. grantome.com The development of such functionally selective ligands underscores the sophisticated understanding of ligand-receptor interactions and the potential to design drugs with highly specific and beneficial pharmacological profiles.

Histamine Receptor Interactions

In addition to their activity at serotonin receptors, this compound derivatives have also been found to interact with histamine receptors, particularly the H₁ subtype.

H₁ Receptor Affinity and Functional Activity

Several this compound compounds have been identified as novel ligands for the histamine H₁ receptor. wikipedia.org Binding assays have revealed that some of these analogs possess high affinity for this receptor. wikipedia.org

Specifically, the compound (-)-trans-H₂-PAT has been shown to have a strong binding affinity for the histamine H₁ receptor. wikipedia.org In radioligand binding studies using ³H-trans-H₂-PAT, it was found to bind to a single population of sites in rat brain with a high affinity (K₋ approximately 0.5 nM). nih.gov The binding profile of this radioligand closely resembles that of the classic H₁ antagonist [³H]-mepyramine. nih.gov Furthermore, ³H-trans-H₂-PAT labeled cloned guinea pig and human H₁ receptors with high affinity (K₋ of approximately 0.08 nM and 0.23 nM, respectively). nih.gov

The binding of H₂-PAT to H₁ receptors is stereoselective, with the (-)-trans-isomer exhibiting significantly higher affinity than the (-)-cis-, (+)-trans-, and (+)-cis-isomers. nih.gov In terms of functional activity, (-)-trans-H₂-PAT acts as an agonist at H₁ receptors, stimulating dopamine (B1211576) synthesis in the rat brain, an effect that can be blocked by the H₁ antagonist triprolidine. nih.gov In contrast, a series of novel (±)-2-dimethylamino-5- and 6-phenyl-1,2,3,4-tetrahydronaphthalenes (5- and 6-APTs) were found to be competitive H₁ antagonists, as they did not activate H₁ receptor-linked intracellular signaling. researchgate.net

Table 4: Binding Affinity (Kᵢ/K₋) of Selected Phenylaminotetralins at the H₁ Receptor

| Compound | Receptor Source | Kᵢ/K₋ (nM) |

|---|---|---|

| (-)-trans-H₂-PAT | Rat Brain | ~0.5 nih.gov |

| (-)-trans-H₂-PAT | Guinea Pig (cloned) | ~0.08 nih.gov |

| (-)-trans-H₂-PAT | Human (cloned) | ~0.23 nih.gov |

| (-)-trans-H₂-PAT | CHO-H₁ cell lines | ~1.5 nih.gov |

Investigation of H₁ Receptor Subpopulations

Research has revealed that phenylaminotetralins are a novel class of ligands for histamine H₁ receptors. wikipedia.orgnih.gov Specifically, the novel radioligand ³H-trans-H₂-PAT has been instrumental in identifying a subpopulation of these receptors. wikipedia.orgnih.gov This radioligand binds with high affinity to H₁ receptors in the brain of guinea pigs and rats, as well as to cloned guinea pig and human H₁ receptors expressed in Chinese hamster ovary (CHO) cells. nih.gov

The binding affinity of ³H-trans-H₂-PAT is notable, with a dissociation constant (Kd) of approximately 0.1 nM and 0.5 nM in guinea pig and rat brains, respectively. nih.gov In CHO cells expressing guinea pig and human H₁ receptors, the Kd values were found to be around 0.08 nM and 0.23 nM, respectively. nih.gov However, the maximum number of binding sites (Bmax) for this radioligand was only about 15-50% of that observed for the classic H₁ antagonist radioligand [³H]mepyramine, suggesting it labels a specific subset of H₁ receptors. nih.gov

Functionally, (-)-trans-H₂-PAT exhibits complex behavior. It acts as a full antagonist at H₁ receptors linked to phospholipase C (PLC) and the formation of inositol (B14025) phosphates (IP). nih.gov It also behaves as a full inverse agonist at constitutively active H₁ receptors and as a competitive antagonist in guinea pig ileum contraction assays. nih.gov Conversely, this compound has been shown to stereospecifically activate H₁ receptors that modulate the activity of tyrosine hydroxylase, a key enzyme in catecholamine synthesis. nih.govnih.gov This dual functionality suggests that (-)-trans-H₂-PAT can selectively activate certain H₁ receptor-mediated signaling pathways while blocking others. researchgate.net

The binding of H₂-PAT to H₁ receptors is stereoselective. The (-)-trans-isomer shows the highest affinity, which is significantly greater than the (-)-cis, (+)-trans, and (+)-cis isomers. nih.gov This stereoselectivity, combined with the unique binding profile, underscores the novelty of phenylaminotetralins as probes for studying H₁ receptor heterogeneity. wikipedia.orgnih.gov

Interactive Data Table: this compound Binding Affinities at H₁ Receptors

| Compound | Receptor/Tissue | Kd (nM) | Bmax (% of [³H]mepyramine) |

| ³H-trans-H₂-PAT | Guinea Pig Brain | ~0.1 | ~50% |

| ³H-trans-H₂-PAT | Rat Brain | ~0.5 | ~15% |

| ³H-trans-H₂-PAT | Cloned Guinea Pig H₁ (CHO cells) | ~0.08 | ~15% |

| ³H-trans-H₂-PAT | Cloned Human H₁ (CHO cells) | ~0.23 | ~15% |

Sigma Receptor Interactions

Studies have identified that certain phenylaminotetralins bind to high-affinity sites in the brain that are distinct from any previously characterized central nervous system receptor, including the established sigma-1 and sigma-2 receptors. nih.gov These novel sites have been termed sigma-like binding sites. nih.govnih.gov The radiolabeled compound [³H]Cl,OH-PAT binds to these sites in guinea pig brain membranes with a very high affinity, showing a Kd of 31 pM. nih.gov

The pharmacological profile of these binding sites, as determined by competition assays, does not align with those of known dopaminergic, serotonergic, adrenergic, opioid, or NMDA receptors. nih.gov This suggests that phenylaminotetralins interact with a unique receptor population. nih.govnih.gov The stereoselectivity of this site favors the (1R,3S)-(-)-isomer of 1-phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene, which also demonstrates greater activity in functional assays. nih.gov

A significant functional consequence of this compound binding to these novel sigma-like sites is the modulation of catecholamine synthesis. nih.gov Specifically, compounds like (+/-)-(trans)-1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene (Cl,OH-PAT) and (+/-)-(trans)-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene have been shown to increase the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine. nih.gov

At a concentration of 0.1 microM, Cl,OH-PAT was found to increase TH activity by approximately 30-40%. nih.gov The 6,7-unsubstituted version stimulated TH by as much as 50-60% over basal activity. nih.gov This stimulatory effect on TH activity is competitively blocked by the putative sigma antagonist BMY-14802, further supporting the involvement of a sigma-like receptor. nih.govresearchgate.net These findings suggest that phenylaminotetralins may act as agonists at this novel sigma-like receptor, leading to a neuromodulatory effect that enhances brain catecholamine synthesis. nih.gov

Interactive Data Table: Functional Effects of Phenylaminotetralins on Tyrosine Hydroxylase (TH) Activity

| Compound | Concentration (µM) | Effect on TH Activity |

| (+/-)-(trans)-1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene (Cl,OH-PAT) | 0.1 | ~30-40% increase |

| (+/-)-(trans)-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene | Not specified | Up to 50-60% increase |

Evaluation at Other Monoamine Transporters (e.g., Dopamine Transporter, Norepinephrine (B1679862) Transporter)

The interaction of phenylaminotetralins with monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET) has been a subject of investigation to understand their broader pharmacological profile. While some this compound derivatives have been synthesized and evaluated for their affinity to these transporters, detailed binding data for the specific compounds discussed in the preceding sections are not extensively available in the provided search results.

In a broader context, the selectivity of compounds for different monoamine transporters is a key determinant of their pharmacological effects. wikipedia.org For instance, selective serotonin reuptake inhibitors (SSRIs) have a high affinity for the serotonin transporter (SERT) but negligible effects on DAT and NET. wikipedia.org Conversely, other drugs are designed to have a more balanced affinity for multiple transporters. amazonaws.com

Research on related compounds, such as 2-substituted 3-beta-phenyltropane derivatives, shows high affinity for the dopamine transporter (Ki = 11-22 nM). nih.gov While not phenylaminotetralins, this highlights the potential for structurally related compounds to interact with DAT. The affinity of chlorphenamine, which has a different chemical structure, for the norepinephrine and dopamine transporters is weak (Kd = 1,440 nM and 1,060 nM, respectively). wikipedia.org

The search results allude to the synthesis and evaluation of phenylaminotetralins for their monoamine transporter affinity, but specific Ki or IC50 values for DAT and NET for the primary this compound compounds of interest are not detailed. researchgate.net Further research would be needed to fully characterize the affinity and selectivity of phenylaminotetralins at the dopamine and norepinephrine transporters.

Structure Activity Relationships Sar of Phenylaminotetralins

General SAR Principles for Phenylaminotetralin Chemotypes

The fundamental structure of this compound, a phenyl-substituted aminotetralin, provides a versatile scaffold for modification. The core structure consists of a tetrahydronaphthalene ring system with an amine group at the C(2) position and a phenyl group at the C(4) position. The spatial arrangement and chemical nature of substituents at these key positions, as well as on the tetrahydronaphthyl and pendant phenyl rings, profoundly influence how the molecule interacts with its biological targets.

Research has shown that phenylaminotetralins can be engineered to exhibit a range of activities, including agonism, antagonism, or inverse agonism at various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and histamine (B1213489) receptors. grantome.comresearchgate.net For example, certain PAT analogs demonstrate a unique and desirable profile of 5-HT2C receptor agonism combined with 5-HT2A and 5-HT2B inverse agonism. grantome.comresearchgate.net This functional selectivity is crucial for achieving therapeutic effects while minimizing undesirable side effects. grantome.com

Impact of C(2) Amine Modifications on Receptor Affinity and Function

The amine group at the C(2) position is a critical determinant of receptor affinity and function. Modifications to this group, such as altering the size and nature of the N-substituents, can dramatically shift the compound's pharmacological profile.

For instance, in the context of 5-substituted-2-aminotetralins (5-SATs), substituting the C(2) position with an N,N-dipropylamine moiety generally leads to higher affinity across 5-HT1 receptor subtypes compared to analogs with a smaller N,N-dimethylamine group. acs.org Furthermore, the size of the C(2) substituent can influence selectivity. A larger, sterically constrained pyrrolidine (B122466) moiety at C(2) can increase affinity and functional potency at the 5-HT1A receptor, conferring selectivity over 5-HT1B and 5-HT1D receptors. acs.orgnih.gov Conversely, a smaller dimethylamine (B145610) group at the same position can result in higher affinity and potency at 5-HT1B and 5-HT1D receptors over the 5-HT1A receptor. acs.orgnih.gov

In some cases, increasing the size of the nitrogen substituents beyond methyl groups can lead to a decrease in affinity for certain receptors. nih.gov This highlights the delicate balance between substituent size and the steric constraints of the receptor's binding pocket.

Influence of C(4) Pendant Phenyl Substituents on Receptor Selectivity

Substituents on the C(4) pendant phenyl ring play a crucial role in fine-tuning receptor selectivity. The position and electronic properties of these substituents can dictate which receptor subtype a this compound analog will preferentially bind to.

For example, within a series of 4-phenyl-2-dimethylaminotetralins (4-PATs), halogen or aryl substitutions at the meta-position of the C(4)-phenyl ring significantly impact selectivity between 5-HT2A and 5-HT2C receptors. researchgate.net Specifically, diastereomers in the (2R,4R)-configuration tend to bind preferentially to 5-HT2A receptors over 5-HT2C receptors. researchgate.net In another example, the addition of a phenyl ring to the C4 position of nantenine (B1222069) and its analogs was found to be detrimental to 5-HT2A receptor affinity but improved affinity and selectivity for the 5-HT2B receptor. nih.gov

The nature of the substituent on the pendant phenyl ring can also influence affinity at adrenergic receptors. For 5-substituted-2-aminotetralins (5-SATs), analogs with a 5-(2′-halophenyl) substituent are more potent at the α2A-adrenergic receptor than those with an unsubstituted phenyl ring. acs.org

Stereoselectivity in this compound Binding and Functional Activity (e.g., [2S] vs. [2R] Stereochemistry)

The stereochemistry of the this compound scaffold is a critical factor in determining its biological activity. The spatial orientation of the substituents, particularly at the C(2) and C(4) positions, dictates how the molecule fits into the chiral environment of the receptor's binding pocket.

For 5-substituted-2-aminotetralins (5-SATs), the (S)-stereochemistry at the C(2) position generally confers significantly higher affinity (ranging from 35- to 1000-fold) at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-configuration. acs.org This stereoselective preference underscores the importance of the C(2) stereocenter for molecular recognition at these receptors. acs.org

Similarly, in the case of 1-phenyl-3-aminotetralins, stereoselectivity is observed, with the (1R,3S)-(-)-isomer showing greater activity in stimulating tyrosine hydroxylase. nih.gov For H1 receptor binding of H2-PAT, the (-)-trans-isomer displays the highest affinity, being significantly more potent than the (-)-cis-, (+)-trans-, and (+)-cis-isomers. nih.gov This demonstrates that the relative orientation of the phenyl and amino groups is crucial for optimal receptor interaction.

Interestingly, the degree of stereoselectivity can be influenced by other structural modifications. For instance, while C(2)-N,N-dimethylamine and C(2)-pyrrolidine analogs of 5-SATs show a strong preference for the S-enantiomer at α2A and α2C adrenergic receptors, the C(2)-N,N-dipropylamine analogs exhibit only a slight preference. acs.org

Molecular Determinants for Selective Receptor Binding and Signaling

The selective binding of this compound ligands to specific receptor subtypes is governed by a complex interplay of molecular interactions within the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and steric complementarity between the ligand and specific amino acid residues of the receptor.

Molecular modeling and mutagenesis studies have been instrumental in identifying these key determinants. For 5-substituted-2-aminotetralins (5-SATs) at 5-HT1 receptors, interactions with residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39 have been shown to be important. acs.org For example, steric interactions with the residue at position 3.33 appear to influence the selectivity of ligands with larger C(2) substituents. nih.gov

In the case of 4-phenyl-2-dimethylaminotetralins (4-PATs) at 5-HT2A receptors, residues G238(5.42) and V235(5.39) are important for high-affinity binding. researchgate.net The development of functionally selective PATs, which act as agonists at 5-HT2C receptors while being inverse agonists at 5-HT2A and 5-HT2B receptors, highlights the possibility of designing single molecules that can modulate multiple receptors in a therapeutically beneficial manner. grantome.com

Pharmacophore Delineation for this compound-Receptor Interactions (e.g., 5-HT2C Pharmacophore)

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. nih.govdergipark.org.tr For phenylaminotetralins, delineating the pharmacophore for a particular receptor, such as the 5-HT2C receptor, is a key step in designing new, more potent, and selective ligands. grantome.com

A typical pharmacophore for a GPCR ligand includes features like a protonated amine (or a positively charged region) that interacts with a conserved aspartate residue in transmembrane helix 3 (D3.32), aromatic rings for π-π stacking interactions, and hydrogen bond donors and acceptors. researchgate.net

For the 5-HT2C receptor, the goal is to define the optimal steric, lipophilic, and electronic features of the PAT scaffold that lead to potent agonism. grantome.com This involves synthesizing a range of analogs and evaluating their binding and functional activity. grantome.com Computational approaches, such as 3D-QSAR and receptor homology modeling, combined with experimental data from mutagenesis studies, help to refine the pharmacophore model and guide the design of new molecules with improved properties. grantome.com

The development of a robust pharmacophore model for this compound interactions with the 5-HT2C receptor can accelerate the discovery of novel therapeutic agents for conditions like obesity and neuropsychiatric disorders, where 5-HT2C receptor activation is beneficial. nih.govgrantome.com

Computational Chemistry and Molecular Modeling Studies of Phenylaminotetralins

Ligand Docking Simulations with G Protein-Coupled Receptor Modelsnih.govosti.gov

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.gov For phenylaminotetralins and related compounds, docking simulations are crucial for elucidating the binding modes within the complex topographies of GPCRs. These simulations help identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that govern ligand affinity and selectivity. nih.gov The process involves generating a multitude of possible ligand conformations within the receptor's binding site and scoring them based on energy functions to identify the most favorable binding pose. nih.govnih.gov

Due to the historical difficulty in crystallizing GPCRs, early molecular models of serotonin (B10506) receptors, including the 5-HT₂A subtype, were often constructed using homology modeling. rsc.org In this approach, the amino acid sequence of the target receptor is aligned with the sequence of a related receptor for which a crystal structure is available, such as the human β₂-adrenergic receptor. mdpi.commdpi.com This template is then used to build a three-dimensional model of the target receptor's structure. rsc.org

Virtual docking of ligands into these 5-HT₂A receptor models has provided significant insights. For instance, studies on N-benzyl phenethylamine (B48288) agonists indicated that the N-benzyl moiety likely interacts with a specific residue, Phenylalanine 339 (Phe339), while the phenethylamine portion interacts with Phenylalanine 340 (Phe340). nih.gov This hypothesis, generated from docking simulations, was subsequently supported by site-directed mutagenesis experiments, which confirmed the crucial role of these residues in ligand binding and receptor activation. nih.govresearchgate.net Docking studies have also been employed to understand how various ligands, including serotonin, dopamine (B1211576), and clozapine, interact with the 5-HT₂A receptor, identifying distinct binding sites and residue hotspots like Asparagine 363 and Tyrosine 370 that could be important for ligand binding and signaling. rsc.org

More recently, the availability of high-resolution experimental structures, including cryo-electron microscopy (cryo-EM) and crystal structures of 5-HT₁ receptor subtypes, has enabled the creation of more accurate receptor models. nih.govacs.org Structure-based drug design efforts have utilized these models to investigate the binding of 5-substituted-2-aminotetralin (5-SAT) chemotypes. nih.govacs.org

Docking studies using these advanced models have been instrumental in delineating the molecular determinants for 5-SAT binding and function at 5-HT₁ subtypes. acs.org For example, simulations revealed that the fluorine atom of one analog, FPT, interacts with the hydroxyl groups of Tyrosine (Y5.38) and Serine (S5.42) at the 5-HT₁A receptor. nih.gov These computational predictions were later validated by point mutation experiments, where altering these residues led to a significant decrease in the ligand's affinity and potency. nih.govacs.org Such integrated computational and experimental approaches have successfully guided the design of new 5-SATs with high efficacy and over 100-fold selectivity for the 5-HT₁A receptor over 5-HT₁B/₁D subtypes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR, in particular, extends this concept by considering the three-dimensional properties of molecules to predict their activity, providing a powerful tool for understanding drug-receptor interactions. slideshare.net

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that calculates the steric (van der Waals) and electrostatic (Coulombic) fields of a series of aligned molecules. slideshare.netmdpi.com These fields are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS). slideshare.net The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. slideshare.net

A CoMFA study performed on a series of 90 hallucinogenic phenylalkylamines, a class that includes phenylaminotetralin precursors, demonstrated the utility of this approach. nih.govresearchgate.net The study developed a statistically robust model with good predictive ability. nih.gov The key findings from this analysis are summarized in the table below.

| CoMFA Model Statistical Parameters | |

| Parameter | Value |

| Cross-validation coefficient (q²) | 0.549 |

| Non-cross-validation coefficient (R²) | 0.835 |

| Standard error of estimation | 0.219 |

| Predictive ability (R²pre) | 0.611 |

| Steric field contribution | 0.450 |

| Electrostatic field contribution | 0.550 |

Data derived from a CoMFA study on hallucinogenic phenylalkylamines. nih.govresearchgate.net

The contour maps generated from this model indicated that both steric and electrostatic interactions play significant roles in the activity of these compounds. nih.govresearchgate.net Such models provide valuable guidance for designing new molecules with desired activities by indicating favorable and unfavorable regions for steric bulk and electrostatic charge. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of phenylaminotetralins, MD simulations provide critical insights into the dynamic nature of ligand-receptor interactions that are not captured by static docking poses. osti.govrsc.org These simulations, which can run for time scales up to and beyond a microsecond (μs), are used to assess the stability of a docked ligand in the receptor's binding pocket and to observe conformational changes in both the ligand and the receptor upon binding. nih.govsciforum.net

For example, MD simulations lasting up to 1 μs have been used to study the stability of 5-SAT analogues docked into 5-HT₁ receptor models. nih.govacs.org Similarly, simulations of 5-HT₂A receptors bound to various agonists and antagonists have been performed to characterize the protein's dynamics and understand the mechanisms of receptor activation and inactivation. nih.govbiorxiv.org By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds, salt bridges, and hydrophobic interaction networks that contribute to the binding affinity and functional activity of the ligand. nih.gov The stability of the complex throughout the simulation provides confidence in the accuracy of the initial docking prediction. nih.govnih.gov

Receptor Homology Modeling and Point-Mutagenesis Studies

Receptor homology modeling is a technique used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimentally determined three-dimensional structure of a related homologous protein (the "template"). nih.govbiorxiv.org This approach is particularly valuable for GPCRs, where obtaining experimental structures can be challenging. mdpi.com

The predictive power of a homology model is greatly enhanced when it is validated through experimental means, most commonly through site-directed mutagenesis. mdpi.com In this process, specific amino acid residues in the receptor that are predicted by the model to be important for ligand interaction are mutated. nih.gov The effect of these mutations on ligand binding affinity and receptor function is then measured experimentally. nih.gov

This integrated approach has been successfully applied to the study of this compound-related compounds.

5-HT₁ Receptors: Molecular modeling of 5-HT₁ receptors predicted key interactions between 5-SAT ligands and residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39. Subsequent point-mutagenesis experiments, where these residues were altered, confirmed their critical role in binding and function, thereby validating the computational model. nih.govacs.org

5-HT₂A Receptors: Docking simulations predicted that the N-benzyl group of certain agonists would interact with Phe339(6.51) in the 5-HT₂A receptor. nih.gov Experiments in receptors with a Phe339(6.51)L mutation showed dramatic decreases in affinity and potency for these specific agonists, providing strong experimental support for the docking hypothesis and validating the topology of the homology model. nih.govresearchgate.net

This synergy between computational modeling and experimental validation is a powerful paradigm for elucidating the precise molecular interactions that underpin the pharmacology of phenylaminotetralins. nih.gov

Preclinical Mechanistic and Behavioral Pharmacology of Phenylaminotetralins

In Vitro Molecular Pharmacology Assays

In vitro assays are fundamental in preclinical pharmacology for determining how a compound interacts with its molecular targets. These studies provide crucial data on the affinity, potency, and efficacy of a drug, which helps in understanding its mechanism of action at the cellular level.

Receptor affinity, quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. promegaconnections.com A lower Ki value indicates a higher binding affinity. promegaconnections.com Phenylaminotetralins have been evaluated for their affinity at various serotonin (B10506) (5-HT) receptors.

For instance, the compound (+)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((+)-5-FPT) has demonstrated significant affinity for both 5-HT7 and 5-HT1A receptors, with Ki values of 5.8 nM and 22 nM, respectively. nih.govscite.aiacs.org The affinity of various phenylaminotetralins and reference compounds at different 5-HT receptor subtypes has been determined using radioligand competition binding assays. acs.org For example, the dissociation constants (KD) for the radioligand [3H]5-CT at 5-HT1A, 5-HT1B, and 5-HT1D receptors were found to be 2.5 ± 0.2 nM, 5.3 ± 0.5 nM, and 0.82 ± 0.1 nM, respectively. acs.org The KD for [3H]5-HT at the 5-HT1F receptor was 7.8 ± 2.3 nM. acs.org

Table 1: Receptor Affinity (Ki) of Select Phenylaminotetralins

| Compound | Receptor | Ki (nM) |

|---|---|---|

| (+)-5-FPT | 5-HT7 | 5.8 nih.govscite.aiacs.org |

| (+)-5-FPT | 5-HT1A | 22 nih.govscite.aiacs.org |

Functional potency is a measure of the concentration of a compound required to produce a specific biological effect. It is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. promegaconnections.comwikipedia.org Efficacy refers to the maximum response a compound can produce.

The phenylaminotetralin (+)-5-FPT acts as a partial agonist at both 5-HT7 and 5-HT1A receptors, with EC50 values of 34 nM and 40 nM, respectively. nih.govscite.aiacs.org Some PATs have shown unique functional selectivity, acting as agonists at 5-HT2C receptors while simultaneously exhibiting inverse agonism at 5-HT2A and 5-HT2B receptors. grantome.com For example, (1R,3S)-(-)-trans-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene is a full-efficacy agonist at human 5-HT2C receptors and an antagonist at 5-HT2A and 5-HT2B receptors. grantome.com

Table 2: Functional Potency (EC50) of (+)-5-FPT

| Compound | Receptor | Functional Activity | EC50 (nM) |

|---|---|---|---|

| (+)-5-FPT | 5-HT7 | Partial Agonist | 34 nih.govscite.aiacs.org |

| (+)-5-FPT | 5-HT1A | Partial Agonist | 40 nih.govscite.aiacs.org |

In Vivo Behavioral Characterization in Rodent Models

In vivo studies in rodent models are essential to understand how the molecular properties of phenylaminotetralins translate into behavioral effects. These studies provide insights into the compounds' potential therapeutic applications.

The functional selectivity of certain phenylaminotetralins has been explored in behavioral models. Compounds that exhibit 5-HT2C receptor agonism and 5-HT2A receptor inverse agonism are of particular interest. grantome.com Activation of 5-HT2C receptors is known to attenuate the effects of psychostimulants, while activation of 5-HT2A receptors can produce psychotomimetic effects. grantome.com Therefore, a compound with this mixed functional profile could have therapeutic potential for conditions like addiction and psychosis. grantome.comgrantome.com For instance, (-)-trans-PAT, which displays this profile, has been shown to inhibit amphetamine-induced locomotion in mice, a behavioral effect consistent with its action on 5-HT2A and 5-HT2C receptors. grantome.com

Some phenylaminotetralins have been found to modulate the synthesis of dopamine (B1211576), a key neurotransmitter in reward and motor control. toxstrategies.com A series of these compounds are proposed to interact with a novel sigma (σ) receptor subtype, termed σ3, which is coupled to G-proteins. toxstrategies.com These putative σ3 sites are concentrated in limbic areas of the forebrain, such as the nucleus accumbens. toxstrategies.com

Studies have shown that intracerebroventricular administration of (±)-trans-H2-PAT in rats can modulate dopamine biosynthesis in the nucleus accumbens in a biphasic manner. toxstrategies.com At lower doses, it stimulates dopamine synthesis, while at higher doses, it decreases it back to control levels. toxstrategies.com This suggests a complex regulatory effect on dopamine metabolism. toxstrategies.com

Stereotypy, characterized by repetitive, invariant behaviors, is a core symptom of several neuropsychiatric disorders. acs.org Phenylaminotetralins have been investigated for their ability to reduce these behaviors in various mouse models.

Idiopathic jumping in C58/J mice. nih.govacs.org

Repetitive body rotations in C57BL/6J mice induced by the NMDA antagonist, MK-801. nih.govacs.org

Repetitive head twitching in C57BL/6J mice induced by the 5-HT2 agonist, DOI. nih.govacs.org

These findings suggest that phenylaminotetralins like (+)-5-FPT hold promise for the treatment of stereotypy in psychiatric disorders. scite.aiacs.org

Analysis of Drug-Induced Psychoses Attenuation in Rodents

This compound (PAT) analogs have been investigated for their potential to treat drug-induced psychotic disorders. grantome.com Research in rodent models indicates that the unique pharmacological profile of these compounds contributes to their ability to attenuate behaviors associated with psychostimulant-induced psychosis. grantome.com The primary mechanism involves functionally selective activity at serotonin 5-HT2 receptors. grantome.com

Substance-induced psychosis can be modeled in rodents through the administration of various pharmacological agents that induce specific behavioral abnormalities. mdpi.comen-journal.org For instance, psychostimulants like amphetamines are known to induce intense psychotic episodes in humans, and in rodents, they can cause behavioral sensitization, a phenomenon linked to an increased susceptibility to psychosis. mdpi.comen-journal.orgnih.gov Other models use NMDA receptor antagonists like MK-801 or 5-HT2A receptor agonists like DOI to induce stereotypy and other psychosis-relevant behaviors. nih.gov

Studies on this compound analogs demonstrate their efficacy in such models. The therapeutic activity is attributed to their ability to act as 5-HT2C receptor agonists while simultaneously acting as inverse agonists at 5-HT2A and 5-HT2B receptors. grantome.com Activation of brain 5-HT2C receptors and antagonism of 5-HT2A receptors are known to reduce the effects of psychostimulants in rodents. grantome.com

One specific this compound analog, (+)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((+)-5-FPT), has been shown to potently reduce or eliminate stereotypy in multiple mouse models without affecting general locomotor activity on its own. nih.gov This suggests a targeted effect on the neural circuits underlying these specific pathological behaviors rather than a general sedative effect.

Table 1: Efficacy of (+)-5-FPT in Mouse Models of Drug-Induced Stereotypy

Pharmacokinetic Variables in Preclinical Animal Models

The evaluation of pharmacokinetic (PK) properties in preclinical animal models is a critical step in drug development, providing essential information on absorption, distribution, metabolism, and elimination (ADME). researchgate.netfrontiersin.org These studies are typically conducted in species such as mice and rats to establish key parameters before advancing a compound to further testing. researchgate.netnih.gov

For this compound derivatives, pharmacokinetic studies have been conducted to determine their viability as therapeutic agents. Research on the analog (+)-5-FPT in mice provides insight into the pharmacokinetic profile of this class of compounds. nih.gov Following both subcutaneous and oral administration, key PK parameters were determined. nih.gov Non-compartmental analysis is often used to calculate parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (T1/2). nih.govmdpi.com

The data from these studies are crucial for understanding the bioavailability and disposition of the compound in the body. For instance, the oral bioavailability of a drug is a key determinant of its potential for oral administration. frontiersin.org The volume of distribution (Vd) indicates the extent of drug distribution into tissues compared to plasma. researchgate.net

Table 2: Pharmacokinetic Parameters of (+)-5-FPT in Mice

Note: Specific values for the pharmacokinetic parameters of (+)-5-FPT were mentioned as determined in the study but not detailed in the available abstract. nih.gov

Brain Penetration Studies (e.g., in Mice)

For compounds targeting the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Brain penetration studies, often conducted in mice, quantify the extent to which a drug enters the brain. plos.org A key metric derived from these studies is the brain-to-plasma ratio (B/P or Kp,brain), which compares the concentration of a drug in the brain tissue to its concentration in the plasma. plos.org

A B/P ratio close to or greater than 1.0 suggests that a compound can freely cross the BBB, while a much higher ratio may indicate active transport into or accumulation within the brain tissue. Conversely, a very low ratio indicates poor penetration. plos.org The measurement of this ratio can be influenced by experimental techniques, such as whether the animal undergoes transcardial perfusion to remove residual blood from the brain vasculature, which can be critical for accurately determining brain concentrations.

Studies on this compound analogs have included assessments of their effects on the brain. nih.gov While specific B/P ratios for compounds like (+)-5-FPT are not always publicly detailed, the observed CNS effects in behavioral models imply sufficient brain penetration to engage with their molecular targets, such as the 5-HT1A and 5-HT7 receptors. nih.gov The lipophilicity of a compound and its interaction with efflux transporters like P-glycoprotein (P-gp) at the BBB are major factors influencing brain penetration. nih.gov P-gp actively removes many substances from the brain, and compounds that are substrates for this transporter tend to have lower brain concentrations. nih.gov

Table 3: Factors Influencing Brain Penetration

Advanced Analytical Methodologies for Phenylaminotetralin Research

Radioligand Binding Techniques for Receptor Characterization

Radioligand binding assays are a cornerstone in the characterization of receptor-ligand interactions, providing quantitative data on affinity and receptor density. giffordbioscience.com These techniques utilize a radioactively labeled compound (radioligand) to specifically bind to a target receptor. The principles of these assays involve incubating a biological sample, such as a membrane homogenate containing the receptor of interest, with a radioligand. revvity.com By measuring the amount of radioactivity bound to the membranes, researchers can determine key parameters of the binding interaction.

There are three main types of radioligand binding assays:

Saturation assays: These are performed by incubating a constant amount of receptor with increasing concentrations of a radioligand. This allows for the determination of the receptor density (Bmax), expressed as fmol/mg of protein or sites per cell, and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.comrevvity.com

Competition assays: In these experiments, a fixed concentration of radioligand is incubated with varying concentrations of an unlabeled test compound. This allows for the determination of the inhibitory constant (Ki) of the test compound, which reflects its affinity for the receptor. giffordbioscience.com

Kinetic assays: These are used to determine the association and dissociation rate constants of a radioligand, providing further insight into the binding dynamics. giffordbioscience.com

In the context of phenylaminotetralin research, radioligand binding studies have been instrumental in identifying its targets and characterizing its binding profile. For instance, the novel radioligand [³H]-(-)-trans-H₂-PAT has been used to label histamine (B1213489) H₁ receptors in guinea pig and rat brains. nih.govnih.gov These studies revealed that phenylaminotetralins represent a new class of ligands for brain histamine H₁ receptors. nih.govnih.gov

Saturation binding experiments with [³H]-(-)-trans-H₂-PAT in rat brain membranes showed a maximum binding capacity (Bmax) of approximately 13 fmol/mg protein and a high affinity with a dissociation constant (KD) of about 0.5 nM. nih.gov In guinea pig brain, the same radioligand labeled a population of sites with a Bmax of 39 +/- 6 fmol/mg protein and a KD of 0.13 +/- 0.03 nM. nih.gov Further studies using cloned guinea pig and human H₁ receptors expressed in Chinese hamster ovary (CHO) cells confirmed the high affinity of ³H-trans-H₂-PAT, with KD values of approximately 0.08 nM and 0.23 nM, respectively. nih.gov

Competition binding studies have further elucidated the stereoselectivity of this compound binding. For example, the (-)-trans-isomer of H₂-PAT displayed a significantly higher affinity for the histamine H₁ receptor compared to its other isomers. nih.gov Specifically, the (-)-trans-isomer's affinity (Ki, ~1.5 nM) was about 4-fold, 20-fold, and 50-fold higher than the (-)-cis-, (+)-trans-, and (+)-cis-isomers, respectively. nih.gov

Initially, it was suggested that phenylaminotetralins might interact with a novel sigma-like receptor. nih.gov Radiolabeled [³H]CI,OH-PAT was found to bind with high affinity (Kd = 31 pM) and low density (Bmax = 6.5 fmol/mg of protein) to guinea pig brain membranes. nih.gov However, subsequent and more comprehensive binding studies with a broader range of ligands and radioreceptor screening assays demonstrated that the pharmacological profile of sites labeled by [³H]-(-)-trans-H₂-PAT closely resembles that of histamine H₁-type receptors. nih.gov

Table 1: Radioligand Binding Data for this compound Derivatives

| Radioligand | Tissue/Cell Line | Bmax (fmol/mg protein) | Kd (nM) |

|---|---|---|---|

| [³H]-(-)-trans-H₂-PAT | Rat brain | ~13 | ~0.5 |

| [³H]-(-)-trans-H₂-PAT | Guinea pig brain | 39 +/- 6 | 0.13 +/- 0.03 |

| ³H-trans-H₂-PAT | CHO-H₁ cells (guinea pig) | ~15% of [³H]mepyramine | ~0.08 |

| ³H-trans-H₂-PAT | CHO-H₁ cells (human) | ~15% of [³H]mepyramine | ~0.23 |

| [³H]CI,OH-PAT | Guinea pig brain | 6.5 | 0.031 |

High-Resolution Mass Spectrometry for Metabolite Profiling in Related Chemical Space

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that plays a crucial role in the identification and characterization of drug metabolites. thermofisher.comijpras.com This is particularly important in drug discovery and development, as metabolites can be pharmacologically active or potentially toxic. ijpras.com HRMS instruments, such as time-of-flight (TOF), Q-TOF, and Orbitrap systems, provide highly accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. ijpras.com

The process of metabolite identification using HRMS typically involves several steps:

Sample Preparation: The drug is incubated with a biological system, such as liver microsomes or hepatocytes, to generate metabolites. mdpi.com

Chromatographic Separation: The resulting mixture is then separated using liquid chromatography (LC), often ultra-high-performance liquid chromatography (UHPLC), to resolve the parent drug from its metabolites. nih.govchromatographyonline.com

Mass Spectrometric Analysis: The separated compounds are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured with high accuracy. nih.gov

Data Acquisition and Processing: Advanced data acquisition strategies, such as data-dependent acquisition (DDA) and all-ion fragmentation (AIF), are employed to trigger fragmentation of potential metabolites, generating MS/MS spectra. thermofisher.comnih.gov These fragmentation patterns provide structural information that is crucial for metabolite identification. spectroscopyonline.com

Structure Elucidation: By comparing the fragmentation patterns of the metabolites with that of the parent drug, and by analyzing the accurate mass shifts, the sites of metabolic modification can be determined. mdpi.comlcms.cz

In the context of aminotetralin analogs and related chemical structures, HRMS is essential for understanding their metabolic fate. For example, a nontargeted metabolomics approach using HRMS and multivariate analysis proved to be more efficient for identifying metabolites of a 4-hydroxy tamoxifen (B1202) analog than conventional methods. mdpi.com This study identified several metabolic pathways, including hydroxylation, N-oxidation, N-deisopropylation, and N,N-dealkylation. mdpi.com

The use of advanced software tools can further enhance metabolite identification by automating data processing and highlighting potential sites of metabolism on the parent molecule. lcms.cz Furthermore, HRMS can be used to create an "atlas" of the human lipidome and to analyze secondary metabolites in various natural products. chromatographyonline.com These approaches provide a comprehensive view of the metabolome and can be applied to study the biotransformation of this compound and its derivatives. mdpi.com

Table 2: Common Metabolic Reactions Identified by HRMS

| Metabolic Reaction | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl group (-OH) |

| N-Oxidation | Oxidation of a nitrogen atom |

| N-Deisopropylation | Removal of an isopropyl group from a nitrogen atom |

| N,N-Dealkylation | Removal of two alkyl groups from a nitrogen atom |

| Dehydrogenation | Removal of hydrogen atoms, often forming a double bond |

| Glucuronidation | Conjugation with glucuronic acid |

Spectroscopic and Chromatographic Methods for Compound Characterization (e.g., HPLC)

The characterization of a chemical compound like this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural features.

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique used for the separation, identification, and quantification of components in a mixture. scarf.scot It is particularly well-suited for the analysis of polar compounds like many pharmaceuticals and their metabolites. mdpi.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. scarf.scot

Different HPLC modes can be employed depending on the nature of the analyte. For aminotetralin derivatives, which are amines, reversed-phase HPLC is a common choice. researchgate.net Chiral stationary phases can be used to separate enantiomers, which is critical as different stereoisomers of this compound exhibit distinct pharmacological activities. sigmaaldrich.com HPLC is often coupled with various detectors, such as UV-Vis, photodiode array (PDA), or mass spectrometry (MS), to provide additional information for compound identification and quantification. scarf.scot

Spectroscopic Methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the complete chemical structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and the three-dimensional structure of the molecule in solution. researchgate.net For this compound, NMR would be used to confirm the arrangement of the phenyl and amino groups on the tetralin core and to distinguish between cis and trans isomers. researchgate.net

Mass Spectrometry (MS): As discussed in the previous section, MS is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in MS/MS experiments provides valuable structural information. ijpras.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. UV-Vis spectroscopy provides information about conjugated systems within the molecule by measuring the absorption of ultraviolet and visible light. researchgate.net

The combination of these chromatographic and spectroscopic methods provides a comprehensive characterization of this compound. For instance, a study on the conformation of 1-phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene used a combination of NMR measurements and molecular mechanics calculations to determine the solution conformation of its cis and trans isomers. researchgate.net Similarly, the synthesis and characterization of novel phenothiazine (B1677639) and phenazine (B1670421) derivatives relied on X-ray crystallography, NMR, and DFT calculations to elucidate their structures. mdpi.com

Table 3: Analytical Techniques for Compound Characterization

| Technique | Information Provided | Application in this compound Research |

|---|---|---|